molecular formula C10H12FNO3 B1526768 Ethyl 2-amino-4-fluoro-5-methoxybenzoate CAS No. 1247376-44-8

Ethyl 2-amino-4-fluoro-5-methoxybenzoate

Cat. No. B1526768
M. Wt: 213.21 g/mol
InChI Key: FVGGZVBYTCGIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-fluoro-5-methoxybenzoate (EAFMB) is a synthetic compound that has been used in a variety of scientific research applications. The compound has shown promise in a range of areas, from biochemical and physiological effects to advantages and limitations for lab experiments.

Scientific Research Applications

Ethyl 2-amino-4-fluoro-5-methoxybenzoate has been used in a variety of scientific research applications, including in vitro studies of enzyme kinetics, cell signaling pathways, and drug metabolism. The compound has also been used for in vivo studies of drug efficacy and toxicity. Additionally, Ethyl 2-amino-4-fluoro-5-methoxybenzoate has been used to study the pharmacokinetics of drugs and the effects of drugs on the central nervous system.

Mechanism Of Action

The mechanism of action of Ethyl 2-amino-4-fluoro-5-methoxybenzoate is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes involved in the metabolism of drugs. Additionally, it is thought that the compound may act as an agonist of certain G-protein coupled receptors, which may be involved in the regulation of cell signaling pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 2-amino-4-fluoro-5-methoxybenzoate are not well understood. However, the compound has been shown to inhibit the activity of certain enzymes involved in drug metabolism, which can lead to increased levels of drugs in the body. Additionally, the compound has been shown to modulate the activity of certain G-protein coupled receptors, which can affect cell signaling pathways.

Advantages And Limitations For Lab Experiments

The use of Ethyl 2-amino-4-fluoro-5-methoxybenzoate in lab experiments has a number of advantages. The compound is easy to synthesize and is stable under a range of conditions. Additionally, the compound is relatively non-toxic and has been shown to have a low potential for drug interactions. However, the compound has a limited range of applications and the mechanism of action is not fully understood.

Future Directions

Future research on Ethyl 2-amino-4-fluoro-5-methoxybenzoate could focus on further elucidating the mechanism of action of the compound, as well as exploring its potential applications in drug development. Additionally, more research could be done on the biochemical and physiological effects of the compound, as well as its potential for drug interactions. Finally, further research on the synthesis of the compound could be conducted to improve the yield and stability of the product.

properties

IUPAC Name

ethyl 2-amino-4-fluoro-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-3-15-10(13)6-4-9(14-2)7(11)5-8(6)12/h4-5H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGGZVBYTCGIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-fluoro-5-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.